molecular formula C20H15ClN4O4S2 B11369030 2-(benzylsulfonyl)-5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11369030
M. Wt: 474.9 g/mol
InChI Key: FHLWMONSLWJZIF-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of an appropriate precursor to form the benzothiazole ring.

    Methoxylation: Introduction of the methoxy group at the 6th position of the benzothiazole ring.

    Chlorination: Chlorination at the 5th position of the benzothiazole ring.

    Formation of the Pyrimidine Ring: This involves the synthesis of the pyrimidine ring, which is then functionalized with a phenylmethanesulfonyl group.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrimidine moieties to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15ClN4O4S2

Molecular Weight

474.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClN4O4S2/c1-29-13-7-8-15-16(9-13)30-19(23-15)25-18(26)17-14(21)10-22-20(24-17)31(27,28)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,23,25,26)

InChI Key

FHLWMONSLWJZIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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